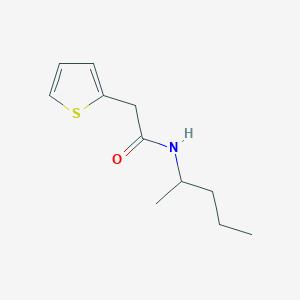![molecular formula C19H22N2OS B6045369 11-[4-(methylthio)benzyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B6045369.png)
11-[4-(methylthio)benzyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-[4-(methylthio)benzyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one, also known as MTDT, is a heterocyclic compound that has shown potential in various scientific research applications.
Mechanism of Action
The exact mechanism of action of 11-[4-(methylthio)benzyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one is not fully understood, but it is believed to act through multiple pathways. In neuroscience, 11-[4-(methylthio)benzyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one has been shown to modulate the activity of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood, cognition, and behavior. In cancer research, 11-[4-(methylthio)benzyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may be due to its ability to inhibit the activity of enzymes involved in DNA replication and repair.
Biochemical and Physiological Effects
11-[4-(methylthio)benzyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one has been shown to have various biochemical and physiological effects, depending on the specific application and dosage. In neuroscience, 11-[4-(methylthio)benzyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one has been shown to improve cognitive function and memory in animal models, as well as protect against oxidative stress and inflammation. In cancer research, 11-[4-(methylthio)benzyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one has been shown to inhibit tumor growth and metastasis, as well as sensitize cancer cells to chemotherapy and radiation therapy.
Advantages and Limitations for Lab Experiments
11-[4-(methylthio)benzyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one has several advantages for use in lab experiments, including its high potency, selectivity, and low toxicity. However, it also has several limitations, including its limited solubility in aqueous solutions and its potential for off-target effects.
Future Directions
There are several future directions for the study of 11-[4-(methylthio)benzyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one, including the development of new synthetic methods for its production, the optimization of its pharmacological properties, and the identification of new therapeutic applications. In neuroscience, future studies may focus on the potential use of 11-[4-(methylthio)benzyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one as a treatment for neurodegenerative diseases, as well as its effects on other neurotransmitter systems. In cancer research, future studies may focus on the development of new 11-[4-(methylthio)benzyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one-based therapies, as well as the identification of biomarkers that can predict response to treatment. In drug discovery, future studies may focus on the identification of new 11-[4-(methylthio)benzyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one derivatives with improved pharmacokinetic properties and efficacy.
In conclusion, 11-[4-(methylthio)benzyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one is a heterocyclic compound with potential therapeutic applications in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 11-[4-(methylthio)benzyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one has shown promise as a lead compound for the development of new drugs with improved efficacy and safety profiles, and further research is needed to fully understand its potential in various scientific research applications.
Synthesis Methods
11-[4-(methylthio)benzyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one can be synthesized through a multistep process that involves the reaction of 4-bromobenzyl chloride with methylthiophenol, followed by the reaction of the resulting intermediate with 1,2,3,6-tetrahydrophthalic anhydride. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Scientific Research Applications
11-[4-(methylthio)benzyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one has been studied for its potential therapeutic applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 11-[4-(methylthio)benzyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one has been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, 11-[4-(methylthio)benzyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one has demonstrated anticancer activity and may be a promising candidate for the development of new cancer therapies. In drug discovery, 11-[4-(methylthio)benzyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
properties
IUPAC Name |
11-[(4-methylsulfanylphenyl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2OS/c1-23-17-7-5-14(6-8-17)10-20-11-15-9-16(13-20)18-3-2-4-19(22)21(18)12-15/h2-8,15-16H,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCEHNWSDBTZKPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CN2CC3CC(C2)C4=CC=CC(=O)N4C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-isopropylpiperazine hydrochloride](/img/structure/B6045295.png)
![N-[3-(ethoxymethyl)-4-methoxybenzyl]-1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6045296.png)
![1-methyl-3-{[2-(3-methylphenyl)-1-pyrrolidinyl]carbonyl}-1H-pyrazole](/img/structure/B6045300.png)

![N-({[3-(trifluoromethyl)phenyl]amino}carbonyl)isoleucine](/img/structure/B6045314.png)
![N-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-N-methyl-1-(2-thienyl)ethanamine](/img/structure/B6045321.png)

![7-(3-pyridinylmethyl)-2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6045336.png)
![2-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6045342.png)

![4-(4-methylbenzyl)-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-piperazinone](/img/structure/B6045349.png)
![N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}-1-propyl-4-piperidinamine](/img/structure/B6045374.png)
![N-(2-(4-bromophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B6045377.png)
![5-[(3-{[2-(4-fluorophenyl)-1-piperidinyl]carbonyl}-5-isoxazolyl)methoxy]-2-methylpyridine](/img/structure/B6045382.png)